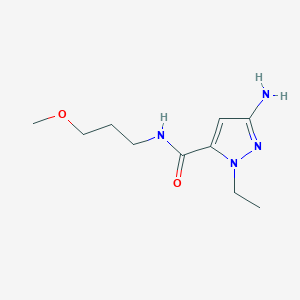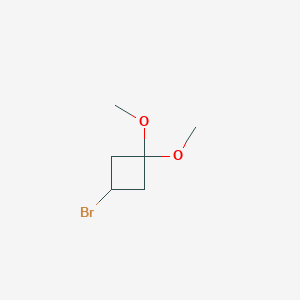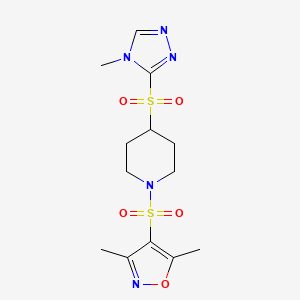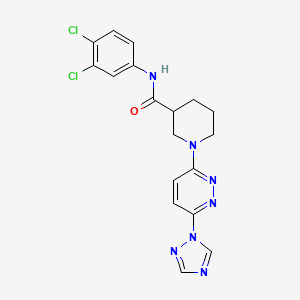
3-(Benzenesulfonyl)-6,7-dimethoxy-4-(4-methylpiperazin-1-yl)quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Benzenesulfonyl)-6,7-dimethoxy-4-(4-methylpiperazin-1-yl)quinoline, also known as BSBQ, is a synthetic quinoline derivative. It has been studied extensively for its potential use in cancer treatment due to its ability to inhibit the activity of certain enzymes and proteins involved in cancer cell growth and proliferation.
Aplicaciones Científicas De Investigación
Antibacterial and Antifungal Activity
Research has explored the synthesis of new derivatives containing the benzenesulfonamide moiety, with studies indicating potential antibacterial and antifungal properties. These derivatives have been evaluated against various organisms, showing promising results in combating Gram-negative and Gram-positive bacteria, as well as yeast-like fungi (Hassan, 2013).
Antimicrobial Agents
The synthesis of quinoline derivatives clubbed with sulfonamide moiety has been investigated for their use as antimicrobial agents. The antimicrobial evaluation of these compounds has shown significant activity against Gram-positive bacteria, highlighting their potential in addressing antibiotic resistance issues (Biointerface Research in Applied Chemistry, 2019).
Anti-inflammatory Properties
A series of compounds have been designed and synthesized for evaluation at the human histamine H4 receptor, identifying new lead structures for H4R ligands. These compounds have demonstrated significant anti-inflammatory properties in vivo, suggesting their potential in treating inflammatory conditions (Smits et al., 2008).
Anticancer Activities
Quinoline compounds are recognized for their broad spectrum of biological activities, including effective anticancer activity. The synthetic versatility of quinoline allows for the generation of diverse derivatives with potential mechanisms of action against various cancer targets. This includes inhibition of tyrosine kinases, proteasome, tubulin polymerization, and DNA repair mechanisms, offering a promising avenue for cancer drug development (Solomon & Lee, 2011).
Mecanismo De Acción
While the exact mechanism of action for this specific compound is not available, fluoroquinolones, a family of compounds that this molecule belongs to, have a specific mechanism of action different from antibiotics and other groups of antibacterials . They inhibit bacterial DNA-gyrase, which allows them to be used for treatment of infectious diseases caused by strains resistant to many other classes of antibacterials .
Propiedades
IUPAC Name |
3-(benzenesulfonyl)-6,7-dimethoxy-4-(4-methylpiperazin-1-yl)quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4S/c1-24-9-11-25(12-10-24)22-17-13-19(28-2)20(29-3)14-18(17)23-15-21(22)30(26,27)16-7-5-4-6-8-16/h4-8,13-15H,9-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKSUVDJKBLBFKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=NC3=CC(=C(C=C32)OC)OC)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Chloro-N-[3-(4-ethylpiperazin-1-yl)-2-methylpropyl]pyridine-2-carboxamide](/img/structure/B3017427.png)



![[4-(Thiomorpholin-4-yl)phenyl]methanamine](/img/structure/B3017432.png)

![(3-Cyclohexyl-1-bicyclo[1.1.1]pentanyl)methanol](/img/structure/B3017435.png)
![N-[2-[5-(Furan-2-yl)furan-2-yl]-2-hydroxyethyl]-2,5-dimethoxybenzenesulfonamide](/img/structure/B3017438.png)
![3-{1-[2-(3,4-Dimethoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}propanoic acid](/img/structure/B3017439.png)

![N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B3017446.png)

![2-(2-methyl-4-oxo-7-(p-tolyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B3017448.png)
